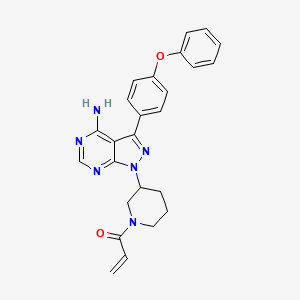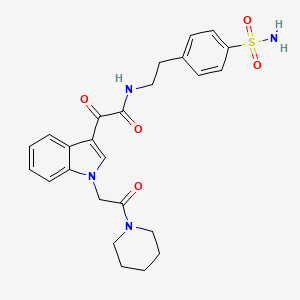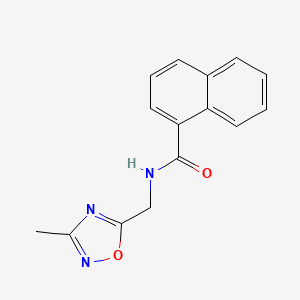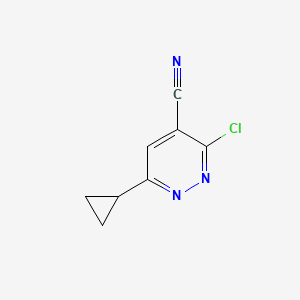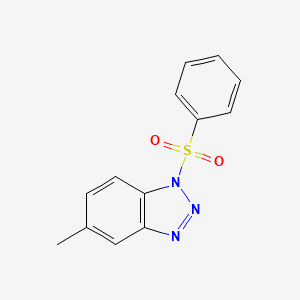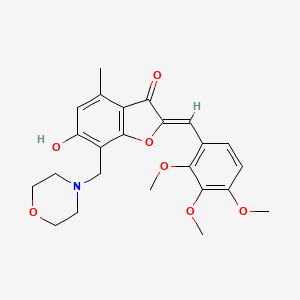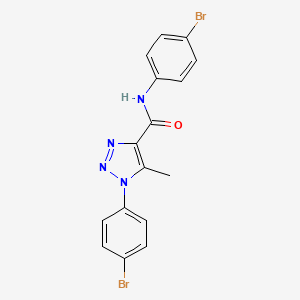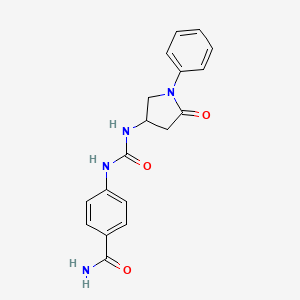
4-(3-(5-Oxo-1-phenylpyrrolidin-3-yl)ureido)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-(5-Oxo-1-phenylpyrrolidin-3-yl)ureido)benzamide, also known as KU-60019, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a potent and selective inhibitor of the protein kinase ATM, which plays a crucial role in DNA damage response and repair.
作用机制
4-(3-(5-Oxo-1-phenylpyrrolidin-3-yl)ureido)benzamide inhibits the activity of ATM by binding to its catalytic domain, which prevents the phosphorylation of downstream targets involved in DNA damage response and repair. This results in the accumulation of DNA damage and cell death in cancer cells, while normal cells are able to repair the damage and survive.
生化和生理效应
4-(3-(5-Oxo-1-phenylpyrrolidin-3-yl)ureido)benzamide has been shown to induce apoptosis and cell cycle arrest in cancer cells, while sparing normal cells. It also enhances the efficacy of radiation therapy and chemotherapy in cancer cells. In addition, 4-(3-(5-Oxo-1-phenylpyrrolidin-3-yl)ureido)benzamide has been found to modulate the immune response by inhibiting the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
One of the main advantages of 4-(3-(5-Oxo-1-phenylpyrrolidin-3-yl)ureido)benzamide is its high selectivity and potency for ATM inhibition, which makes it a valuable tool for studying the role of ATM in DNA damage response and repair. However, its use is limited by its poor solubility in water, which can affect its bioavailability and toxicity. In addition, 4-(3-(5-Oxo-1-phenylpyrrolidin-3-yl)ureido)benzamide has been shown to have off-target effects on other kinases, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for the use of 4-(3-(5-Oxo-1-phenylpyrrolidin-3-yl)ureido)benzamide in scientific research. One area of interest is the development of more potent and selective ATM inhibitors that can overcome the limitations of 4-(3-(5-Oxo-1-phenylpyrrolidin-3-yl)ureido)benzamide. Another direction is the investigation of the role of ATM in other biological processes, such as aging and metabolism. Finally, the use of 4-(3-(5-Oxo-1-phenylpyrrolidin-3-yl)ureido)benzamide in combination with other drugs or therapies holds promise for improving cancer treatment outcomes.
合成方法
4-(3-(5-Oxo-1-phenylpyrrolidin-3-yl)ureido)benzamide can be synthesized using a multi-step process that involves the reaction of 4-aminobenzamide with 3-(5-oxo-1-phenylpyrrolidin-3-yl)urea in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with acetic anhydride to yield the final product, 4-(3-(5-Oxo-1-phenylpyrrolidin-3-yl)ureido)benzamide. The purity of the compound can be improved by recrystallization from a suitable solvent.
科学研究应用
4-(3-(5-Oxo-1-phenylpyrrolidin-3-yl)ureido)benzamide has been widely used in scientific research to study the role of ATM in DNA damage response and repair. It has been shown to sensitize cancer cells to radiation therapy and chemotherapy, making it a promising candidate for cancer treatment. 4-(3-(5-Oxo-1-phenylpyrrolidin-3-yl)ureido)benzamide has also been used to investigate the molecular mechanisms of neurodegenerative diseases such as Alzheimer's and Parkinson's, as well as the role of ATM in the immune response.
属性
IUPAC Name |
4-[(5-oxo-1-phenylpyrrolidin-3-yl)carbamoylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c19-17(24)12-6-8-13(9-7-12)20-18(25)21-14-10-16(23)22(11-14)15-4-2-1-3-5-15/h1-9,14H,10-11H2,(H2,19,24)(H2,20,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHWNLLVJVDCZPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)NC(=O)NC3=CC=C(C=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-(5-Oxo-1-phenylpyrrolidin-3-yl)ureido)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

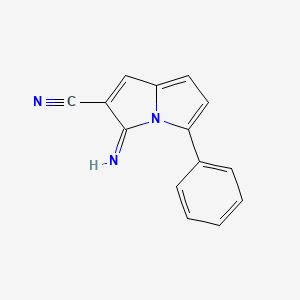
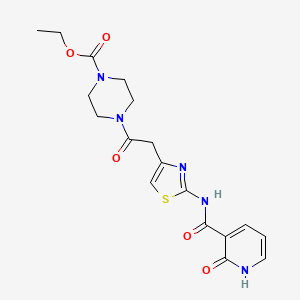
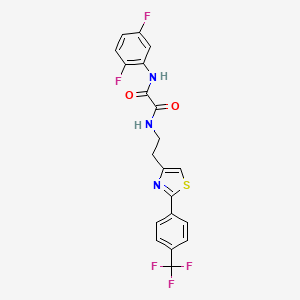
![2-Chloro-N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylpropanamide](/img/structure/B2628107.png)
![(E)-3-(2-Chloropyridin-4-yl)-N-[4-(4-hydroxyphenyl)butan-2-yl]prop-2-enamide](/img/structure/B2628108.png)
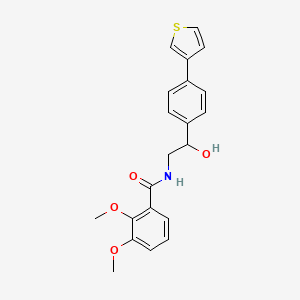
![5-methyl-2-(methylthio)-N-phenyl-7-(4-(trifluoromethyl)phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2628111.png)
